![molecular formula C23H16ClN3O6S B12420250 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)

2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound PT1, also known as a single-atom platinum catalyst, is a highly specialized material used in various catalytic processes. It consists of individual platinum atoms dispersed on a support material, which maximizes the active surface area and enhances catalytic efficiency. PT1 is particularly notable for its applications in hydrogen evolution reactions, oxygen evolution reactions, and other catalytic processes.

準備方法

Synthetic Routes and Reaction Conditions

PT1 can be synthesized using several methods, including:

Impregnation Method: This involves contacting the support material with an aqueous solution of a platinum salt, followed by drying and calcination to produce the catalyst.

Thermolysis of Multicomponent Precursors: This method involves the thermal decomposition of precursors containing platinum and other elements to form the desired catalyst.

Spontaneous Disintegration in Ethylene Atmosphere: This involves the disintegration of platinum alloys in an ethylene-containing atmosphere, leading to the formation of carbon nanofibers embedded with platinum nanoparticles.

Industrial Production Methods

In industrial settings, PT1 is often produced using large-scale impregnation techniques, where the support material is impregnated with a platinum salt solution, followed by drying, calcination, and reduction processes to achieve the desired catalyst properties .

化学反応の分析

Types of Reactions

PT1 undergoes various types of reactions, including:

Oxidation: PT1 can catalyze the oxidation of carbon monoxide to carbon dioxide.

Reduction: It is highly effective in hydrogen evolution reactions, where water is reduced to produce hydrogen gas.

Substitution: PT1 can facilitate substitution reactions in organic synthesis.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, and the reaction is typically conducted at elevated temperatures.

Reduction: Water or hydrogen gas is used as the reagent, often under acidic or basic conditions.

Substitution: Various organic substrates can be used, with PT1 acting as the catalyst under mild to moderate conditions.

Major Products

Oxidation: Carbon dioxide is the major product.

Reduction: Hydrogen gas is the primary product.

Substitution: The major products depend on the specific organic substrates used in the reaction.

科学的研究の応用

PT1 has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.

Biology: Employed in the development of biosensors and bio-catalytic processes.

Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic tools.

Industry: Utilized in the production of fine chemicals, petrochemicals, and in environmental applications such as pollution control

作用機序

The mechanism by which PT1 exerts its effects involves the activation of reactant molecules on the surface of the platinum atoms. The high dispersion of platinum atoms allows for maximum interaction with reactant molecules, facilitating various catalytic processes. Molecular targets include hydrogen and oxygen molecules, which are activated and converted into desired products through a series of intermediate steps .

類似化合物との比較

Similar Compounds

Platinum-Nickel Alloy Catalysts: These catalysts also exhibit high catalytic activity but differ in their composition and specific applications.

Platinum-Cobalt Intermetallic Compounds: Known for their high performance in oxygen reduction reactions, particularly in fuel cells.

Platinum-Iron Oxide Catalysts: Used in water-gas shift reactions and exhibit different catalytic properties compared to PT1

Uniqueness of PT1

PT1 is unique due to its single-atom dispersion, which maximizes the active surface area and enhances catalytic efficiency. This property makes PT1 highly effective in various catalytic processes, particularly those involving hydrogen and oxygen evolution reactions .

特性

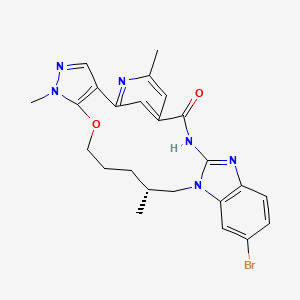

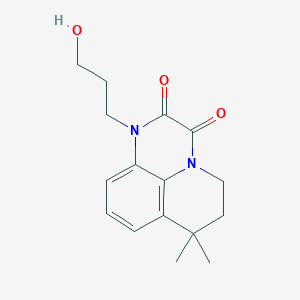

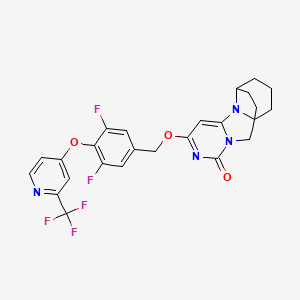

分子式 |

C23H16ClN3O6S |

|---|---|

分子量 |

497.9 g/mol |

IUPAC名 |

2-chloro-5-[[(5E)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

InChI |

InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10+ |

InChIキー |

RTHRCOIONCZINZ-KEBDBYFISA-N |

異性体SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |

正規SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。